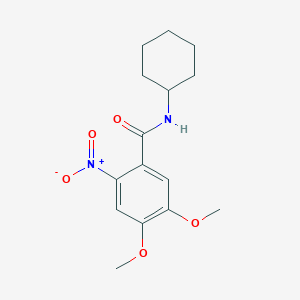
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidines. It is also known as PDP or PD-116740. This compound has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation, such as thymidylate synthase and dihydrofolate reductase. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been shown to possess antiviral activity against the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in lab experiments is its wide range of biological activities. It has been found to possess antitumor, antiviral, and anti-inflammatory properties, making it a potential candidate for the treatment of a wide range of diseases. However, one of the limitations of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities for testing.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can be achieved through a multi-step process. The initial step involves the reaction of 4-methoxybenzaldehyde with acetone to form 1-(4-methoxyphenyl)-2-propanone. This intermediate is then reacted with urea and ammonium acetate in the presence of acetic acid to form the target compound. The yield of this reaction is typically around 60%.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess antitumor activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess antiviral activity against the herpes simplex virus. In addition, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-18(15-7-5-4-6-8-15)19(22)20-14(2)21(13)16-9-11-17(23-3)12-10-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVXHOMRGEEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)OC)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-2,6-dimethyl-5-phenyl-1H-pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)




![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)


![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)
![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)